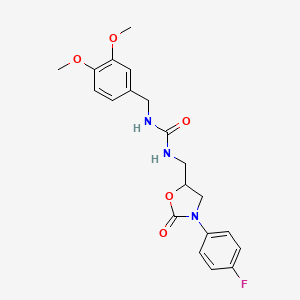

1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5/c1-27-17-8-3-13(9-18(17)28-2)10-22-19(25)23-11-16-12-24(20(26)29-16)15-6-4-14(21)5-7-15/h3-9,16H,10-12H2,1-2H3,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYLHGOCWFFGPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

Attachment of the dimethoxybenzyl group: This can be done through a Friedel-Crafts alkylation reaction.

Formation of the urea linkage: This final step involves reacting the intermediate with an isocyanate or a carbamoyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Critical Analysis of Structural Variations

- Substituent Effects : The dimethoxybenzyl group in the target compound likely improves solubility relative to cyclobutyl (Z15) or dichlorophenyl groups, though it may reduce binding affinity due to steric hindrance.

- Scaffold Differences: Oxazolidinones (target) are associated with antimicrobial activity, whereas oxadiazoles (Z15) and oxazolidinediones often exhibit diverse roles, including anti-inflammatory or agrochemical applications .

- Fluorine vs. Chlorine : The 4-fluorophenyl group offers a balance of electronegativity and metabolic stability, whereas dichlorophenyl analogs may face toxicity challenges despite stronger binding.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its complex structure includes a dimethoxybenzyl group, a fluorophenyl group, and an oxazolidinone moiety, making it a subject of interest in medicinal chemistry due to its potential biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxazolidinone Ring : This is achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

- Introduction of the Fluorophenyl Group : A nucleophilic aromatic substitution reaction is used to introduce the fluorine-containing aromatic compound.

- Attachment of the Dimethoxybenzyl Group : This can be done through a Friedel-Crafts alkylation reaction.

- Formation of the Urea Linkage : The final step involves reacting the intermediate with an isocyanate or carbamoyl chloride under controlled conditions.

Biological Activity

The biological activity of 1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial activity. For instance, derivatives containing oxazolidinone structures are known for their efficacy against Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) due to their ability to inhibit protein synthesis .

Anticancer Properties

Several studies have explored the anticancer properties of urea derivatives. For example, compounds analogous to 1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea have shown promise in inhibiting cell proliferation in various cancer cell lines, including breast and liver cancers. The mechanism often involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .

Case Studies

- In Vitro Studies : In vitro assays conducted on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) have shown that compounds similar to this urea derivative exhibit moderate to high inhibitory activities, suggesting potential therapeutic applications in oncology .

- Mechanism of Action : The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways related to proliferation and apoptosis .

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria, including MRSA |

| Anticancer | Induces apoptosis and inhibits proliferation in various cancer cell lines |

| Mechanism | Interaction with specific molecular targets affecting cell signaling pathways |

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dimethoxybenzyl)-3-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)urea, and how can purity be optimized?

The synthesis typically involves sequential coupling of the 3,4-dimethoxybenzyl and oxazolidinone moieties. Key steps include:

- Oxazolidinone Core Formation : Cyclization of 4-fluorophenyl glycidyl ether derivatives with carbamates under basic conditions to form the 2-oxooxazolidin-5-ylmethyl scaffold .

- Urea Linkage : Reaction of the oxazolidinone intermediate with 3,4-dimethoxybenzyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–25°C, monitored by TLC .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).

Q. How is structural characterization of this compound performed, and what spectroscopic markers are critical?

- NMR :

- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons from 4-fluorophenyl), δ 3.8–4.2 ppm (oxazolidinone methylene and dimethoxy groups), δ 6.7–6.9 ppm (dimethoxybenzyl protons) .

- ¹³C NMR : Carbonyl signals at ~155 ppm (urea) and ~170 ppm (oxazolidinone ketone) confirm key functional groups .

- IR : Stretches at ~1650 cm⁻¹ (urea C=O) and ~1740 cm⁻¹ (oxazolidinone C=O) .

Q. What initial biological screening assays are appropriate for evaluating its therapeutic potential?

- Receptor Binding : Radioligand displacement assays (e.g., orexin receptor subtypes OX1/OX2) using HEK293 cells expressing recombinant receptors .

- Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases, given the urea moiety’s propensity for hydrogen bonding .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

-

Analog Synthesis : Modify substituents systematically:

-

Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with orexin receptor residues (e.g., Tyr³¹⁸, His³⁴⁵) .

Q. How should contradictory data in receptor activation assays be resolved?

Contradictions (e.g., partial agonism vs. antagonism) may arise from:

- Assay Conditions : Differences in cell lines (CHO vs. HEK293) or G-protein coupling .

- Metabolite Interference : LC-MS/MS analysis of incubation media to detect hydrolyzed byproducts (e.g., free urea derivatives) .

- Orthogonal Assays : Validate using calcium flux (FLIPR) and cAMP accumulation assays to confirm signaling pathways .

Q. What isotopic labeling strategies are viable for metabolic or pharmacokinetic studies?

Q. How can computational modeling guide the design of derivatives with improved solubility?

- LogP Prediction : Tools like ChemAxon calculate logP values; aim for <3 by introducing polar groups (e.g., -OH at benzyl para-position) .

- Solubility Parameter (SP) : Molecular dynamics simulations (GROMACS) to estimate Hansen solubility parameters and match with excipients (e.g., PEG 400) .

Q. What are the challenges in scaling up synthesis, and how can reaction yields be improved?

- Bottlenecks : Low yield (~40%) in urea coupling due to steric hindrance.

- Optimization :

- Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction kinetics .

- Employ flow chemistry for precise control of stoichiometry and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.